Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF
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Overview
Description
Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 2, and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific steps are as follows:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the chain.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating endocrine disorders, cancer, and neurological conditions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF involves binding to somatostatin receptors, particularly somatostatin receptor type 2. This binding inhibits the release of various hormones and neurotransmitters by activating G-protein-coupled receptor pathways. The compound’s effects include the inhibition of adenylyl cyclase, stimulation of phosphotyrosine phosphatase, and regulation of ion exchangers .
Comparison with Similar Compounds
Similar Compounds
- Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF
- Des-AA1,2,5-[(NalphaMe)D-Trp8,IAmp9]SRIF
Uniqueness
Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF is unique due to its specific modifications, including the N-methylation of certain amino acids, which enhances its stability and receptor selectivity. These modifications result in increased potency and reduced susceptibility to enzymatic degradation .
Properties
Molecular Formula |
C77H99N13O15S2 |
---|---|
Molecular Weight |
1510.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-23-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)38-59-70(97)88-65(46(3)92)74(101)84-60(37-49-21-11-7-12-22-49)71(98)89-66(47(4)93)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)67(94)81-57(27-17-18-34-78)68(95)82-58(36-48-19-9-6-10-20-48)69(96)85-61(39-50-23-13-8-14-24-50)76(103)90(5)64(73(100)83-59)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,94)(H,82,95)(H,83,100)(H,84,101)(H,85,96)(H,86,102)(H,87,99)(H,88,97)(H,89,98)(H,104,105)/t46-,47-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1 |
InChI Key |
QWPPERHSUFQZTH-PCKPOTSRSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)C)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)C)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
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